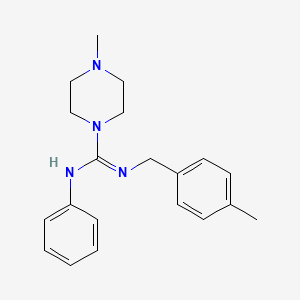

4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide, also known as MPPT, is a chemical compound that has been studied for its potential use in scientific research. MPPT is a selective antagonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain, including the mesocorticolimbic dopamine system.

Wissenschaftliche Forschungsanwendungen

Pyrazine Derivatives: Broad Pharmacological Effects

Pyrazine derivatives, like 4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide, have a wide spectrum of pharmacological properties. Research highlights their significant effects as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for various types, antidiabetic, arteriosclerosis treatment, and antiviral agents. This diverse range of effects has sparked increasing interest in the pyrazine core, prompting further studies to rationalize these biological activities and develop clinically relevant compounds (Ferreira & Kaiser, 2012).

Pyrazine Derivatives in Therapeutics

The therapeutic potential of pyrazine derivatives is vast. They are recognized for their antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. With a significant number of investigated compounds, pyrazine-based drugs are expected to contribute to pharmaceuticals soon. Especially promising are inhibitors of protein kinases (for antiproliferative applications) and inhibitors of β-secretase (for Alzheimer’s disease treatment) (Doležal & Zítko, 2015).

Heterocyclic Compound Synthesis

4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide, being a derivative of pyrazine, is part of the heterocyclic compounds, which are crucial in synthesizing a variety of heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. These compounds have significant applications in heterocyclic and dyes synthesis, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, including amines, α-aminocarboxylic acids, phenols, and others (Gomaa & Ali, 2020).

Optoelectronic Applications

The incorporation of pyrazine derivatives into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These derivatives, including 4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide, are used in luminescent small molecules and chelate compounds, crucial for photo- and electroluminescence applications. Their presence in materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs, is noteworthy. They also show potential as structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

4-methyl-N'-[(4-methylphenyl)methyl]-N-phenylpiperazine-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4/c1-17-8-10-18(11-9-17)16-21-20(22-19-6-4-3-5-7-19)24-14-12-23(2)13-15-24/h3-11H,12-16H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHENVOUBMZMQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426654.png)

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2426660.png)

![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)

![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol](/img/structure/B2426668.png)

![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2426671.png)

![2-(4-Methoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2426674.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)